molecular formula C9H5ClN2O2 B12968021 1-Chloro-8-nitroisoquinoline

1-Chloro-8-nitroisoquinoline

Cat. No.: B12968021
M. Wt: 208.60 g/mol
InChI Key: KXZUKFYHWWLSNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-8-nitroisoquinoline typically involves the nitration of 1-chloroisoquinoline. One common method includes the reaction of 1-chloroisoquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position of the isoquinoline ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

1-Chloro-8-nitroisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-8-nitroisoquinoline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-8-nitroisoquinoline is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

1-Chloro-8-nitroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

1-chloro-8-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-8-6(4-5-11-9)2-1-3-7(8)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZUKFYHWWLSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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